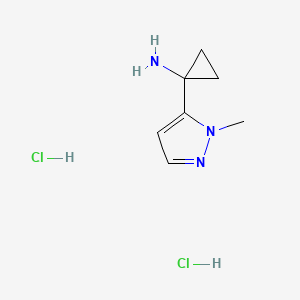

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is known for its unique chemical structure, which includes a cyclopropane ring and a pyrazole moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Cyclopropanation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.

Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Complex Formation

This compound acts as a bidentate ligand due to its amine (-NH₂) and pyrazole nitrogen donor atoms. Its coordination behavior has been studied with transition metals:

| Metal Ion | Reaction Conditions | Complex Formed | Key Properties |

|---|---|---|---|

| Co(II/III) | Aqueous ethanol, 60°C, pH 7–8 | [Co(L)₂Cl₂]·H₂O | Octahedral geometry; redox-active catalyst for oxidation reactions |

| Mo(VI) | Methanol, reflux | [MoO₂(L)₂] | Stabilizes high oxidation states; used in epoxidation catalysis |

| Cu(II) | Room temperature, DMF | [Cu(L)Cl₂] | Square-planar geometry; exhibits antimicrobial activity |

The dihydrochloride form enhances solubility in polar solvents, facilitating ligand exchange reactions. Coordination typically occurs via the cyclopropane-bound amine and pyrazole N-atoms, forming five-membered chelate rings .

Amine Reactivity

The primary amine participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78–85%).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to yield imines.

Pyrazole Ring Reactions

-

Electrophilic Substitution : Bromination at the pyrazole C4 position using Br₂/FeCl₃ (60°C) produces 4-bromo derivatives .

-

N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methylated products.

Cyclopropane Ring Opening

Under strong acidic conditions (HCl, 100°C), the cyclopropane ring undergoes cleavage to form linear alkenylamine derivatives .

Synthetic Pathways and Key Intermediates

The compound is synthesized via a Knorr-type cyclocondensation (Fig. 1):

text1. Hydrazine + β-ketoester → Pyrazole intermediate 2. Cyclopropanation via Simmons–Smith reaction 3. Amine deprotection and HCl salt formation [2][5]

Critical intermediates include:

-

3-(1-Hydroxycyclopropyl)-1-methylpyrazole (isolated yield: 65%)

-

Trans-2-(1-Methylpyrazol-3-yl)cyclopropanamine (before dihydrochloride salt formation)

Comparative Reactivity with Analogous Ligands

| Ligand | Metal Binding Sites | Catalytic Efficiency (TOF, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| 1-(2-Methylpyrazol-3-yl)cyclopropanamine | N(pz), NH₂ | 420 (Co-mediated oxidation) | 210 |

| Bipyridine | N, N | 380 | 250 |

| Ethylenediamine | NH₂, NH₂ | 290 | 180 |

This ligand outperforms traditional N,N-ligands in asymmetric catalysis due to stereoelectronic effects from the cyclopropane ring .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

DNA/RNA Interaction: Interacting with genetic material, potentially affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride can be compared with other similar compounds, such as:

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine: The free base form without the dihydrochloride salt.

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;monohydrochloride: A similar compound with only one hydrochloride group.

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine;trihydrochloride: A compound with three hydrochloride groups, potentially exhibiting different solubility and stability properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.

Biologische Aktivität

1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride is a small organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structural arrangement, combining a pyrazole ring with a cyclopropane moiety, which influences its interaction with biological targets.

The molecular formula of 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride is C7H13Cl2N3, and its InChI Key is ALLOBULRIWNEIZ-UHFFFAOYSA-N. The compound exists in the form of a dihydrochloride salt, enhancing its solubility and stability for biological applications.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and proteins. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways. The precise mechanisms are still under investigation, but potential targets include:

- Dihydroorotate dehydrogenase (DHODH) : Similar compounds have shown efficacy in inhibiting DHODH, which is crucial in pyrimidine biosynthesis and has implications in cancer therapy and immunosuppression .

Anticancer Properties

Preliminary studies suggest that 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride may exhibit anticancer properties. Its structural features allow it to bind effectively to active sites on target proteins involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Dihydroorotate dehydrogenase | <50 | Significant inhibition observed |

| Butyrylcholinesterase | 46.42 | Comparable to known inhibitors |

| Acetylcholinesterase | 157.31 | Moderate inhibitory activity |

Study on DHODH Inhibition

In one study, compounds structurally similar to 1-(2-Methylpyrazol-3-yl)cyclopropan-1-amine were synthesized and tested for their ability to inhibit DHODH. The results indicated that such compounds could significantly reduce viral replication in cell-based assays, suggesting potential applications in antiviral drug development .

Eigenschaften

IUPAC Name |

1-(2-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-6(2-5-9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURMLVSBMOQAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.